Ticagrelor is a synthetic molecule classified as a triazolopyrimidine derivative. [] In scientific research, it serves as a valuable tool for studying platelet function and the P2Y12 receptor, a key player in platelet aggregation. [] Ticagrelor's reversible binding to the P2Y12 receptor makes it particularly useful for investigating the dynamics of platelet activation and inhibition. []
These reactions are important for understanding the metabolism and pharmacokinetic profile of Ticagrelor. []
Ticagrelor acts as a potent and reversible antagonist of the P2Y12 receptor. [] This receptor, found on the surface of platelets, plays a critical role in platelet aggregation. [] By blocking the binding of adenosine diphosphate (ADP) to the P2Y12 receptor, Ticagrelor prevents ADP-induced platelet activation and aggregation. [] The reversible nature of its binding contributes to its relatively short duration of action and potentially reduces the risk of bleeding compared to irreversible P2Y12 inhibitors. []
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1